molecular formula C20H19N5O4S B2999286 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105240-43-4

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2999286
CAS No.: 1105240-43-4
M. Wt: 425.46
InChI Key: QRLUASBGPMLGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a sophisticated heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core, a structure of significant interest in medicinal chemistry for its potential as a kinase inhibitor scaffold. This specific analog, with its furan and pyrrolidine substituents, is designed to interact with the ATP-binding sites of various protein kinases. Compounds within this structural class have been investigated for their role in modulating key cellular signaling pathways, particularly those involving Fibroblast Growth Factor Receptors (FGFRs) , which are critical targets in oncology research for their roles in tumor proliferation, angiogenesis, and survival. The mechanism of action is typically competitive inhibition of ATP binding, thereby suppressing kinase activity and downstream signaling. The presence of the furan-2-ylmethyl acetamide moiety may enhance solubility and influence the compound's pharmacokinetic profile. Its primary research value lies in the exploration of targeted cancer therapies, the study of signal transduction mechanisms, and as a chemical probe for validating new targets in kinase-driven diseases. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c26-15(21-11-13-5-3-9-28-13)12-25-19(27)17-18(16(23-25)14-6-4-10-29-14)30-20(22-17)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLUASBGPMLGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule notable for its diverse biological activities. It features a unique structural arrangement that includes thiazole, pyridazine, furan, and pyrrolidine moieties, which contribute to its pharmacological potential. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S with a molecular weight of approximately 358.43 g/mol. Its intricate structure suggests potential interactions with various biological targets, particularly in the realms of analgesic and anti-inflammatory pathways.

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant analgesic and anti-inflammatory properties. The presence of the thiazole and pyridazine rings may enhance its interaction with cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. Similar compounds have demonstrated efficacy in inhibiting these enzymes, suggesting a promising therapeutic application for pain management.

Antimicrobial Activity

Research has shown that derivatives of this compound can possess antimicrobial properties. For instance, compounds with structural similarities have been tested against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, with some derivatives showing MIC values as low as 0.3 µM against Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the substituents on the thiazole and pyridazine rings can significantly influence the biological activity of the compound. For example:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N,N-diphenylacetamideChlorine substitution on acetamideAnalgesic properties
4-Amino-N,N-diphenylacetamideAmino group substitutionAntimicrobial activity
Thiazole-based derivativesThiazole ring systemAnticancer properties

The complexity of the multi-ring structure in this compound may lead to novel mechanisms of action not observed in simpler analogs .

Synthesis

The synthesis of 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves several steps:

  • Formation of the thiazolo[4,5-d]pyridazine core.
  • Introduction of furan and pyrrolidine substituents through nucleophilic substitutions or cyclization reactions.
  • Final acetamide formation through coupling reactions.

Each step requires optimization to maximize yield and purity.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Pain Management : A study demonstrated that derivatives exhibited significant analgesic effects in animal models, comparable to standard analgesics.
  • Antimicrobial Testing : Another investigation reported that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with specific modifications enhancing efficacy.
  • Antitumor Activity : Compounds structurally related to this molecule have been evaluated for anticancer properties, showing promising results against various cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The target compound’s furan substituents (electron-rich oxygen heterocycles) contrast with the electron-withdrawing fluorine in the 4-fluorophenyl analog . This difference may influence binding to targets requiring electron-deficient aromatic interactions.
  • Solubility : The pyrrolidine group in all three compounds likely enhances aqueous solubility via protonation at physiological pH. However, the methylbenzyl analog may exhibit reduced solubility compared to the furan-containing derivatives due to its hydrophobic tail.
  • Bioactivity : Fluorine in the 4-fluorophenyl analog could enhance metabolic stability and bioavailability, a common strategy in drug design. The dual furan rings in the target compound may favor interactions with carbohydrate-binding proteins or enzymes.

Electronic and Steric Considerations

As noted in , compounds with analogous electronic profiles but divergent geometries (e.g., furan vs. phenyl) may exhibit "isovalency" rather than true isoelectronic behavior .

Research Findings and Implications

  • Thermal Stability : The absence of fluorine or heavy atoms in the target compound suggests lower thermal stability compared to the 4-fluorophenyl analog , though experimental data are needed.
  • Biological Activity : Furan-containing compounds often exhibit antimicrobial or anticancer properties. The dual furan moieties in the target compound could synergize with the thiazolo[4,5-d]pyridazin core to enhance such activity.
  • Druglikeness : The target compound’s molecular weight (~463.5) exceeds Lipinski’s rule of five threshold (500), but its moderate logP (estimated <5) and hydrogen-bonding groups (amide, pyrrolidine) may compensate for bioavailability challenges.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound can be synthesized via cyclocondensation reactions involving thiazolidinone precursors and furan-containing aldehydes. A typical procedure involves refluxing a thiazolidinone derivative (e.g., 4-oxothiazolidinone) with furan-2-carbaldehyde in absolute ethanol using piperidine as a base catalyst. Post-reaction, the product is purified via recrystallization from solvents like ethanol or DCM . For the thiazolo[4,5-d]pyridazinone core, multi-step protocols may include palladium-catalyzed cross-coupling or nucleophilic substitution to introduce pyrrolidine and furylmethyl groups .

Q. Which spectroscopic methods are critical for structural characterization?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substituent connectivity and regiochemistry.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What initial biological screening assays are recommended?

Prioritize antimicrobial activity testing using:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Antifungal susceptibility testing against C. albicans and A. flavus.
  • Cytotoxicity assays (e.g., MTT) on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for low-reactivity furan derivatives?

  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Replace ethanol with polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates.
  • Introduce Pd-catalyzed reductive cyclization for constructing the pyridazine ring, which improves regioselectivity .

Q. How to resolve contradictions in biological activity data across studies?

  • Standardize assay conditions (e.g., pH, temperature, inoculum size) to minimize variability.
  • Validate compound purity (>95%) via HPLC before testing.
  • Perform dose-response curves in triplicate and use statistical models (e.g., IC₅₀/EC₅₀ calculations) to quantify potency .

Q. What computational strategies support mechanistic studies of its bioactivity?

  • Molecular docking to predict binding interactions with target enzymes (e.g., bacterial DNA gyrase or fungal CYP51).
  • Density Functional Theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity.
  • Molecular Dynamics (MD) simulations to assess stability of ligand-target complexes over time .

Q. How to address discrepancies in spectral data during characterization?

  • Cross-validate NMR assignments using DEPT-135 and HSQC for carbon-proton correlation.
  • Compare experimental IR/Raman spectra with simulated data from DFT calculations.
  • Perform elemental analysis (C, H, N, S) to confirm empirical formula accuracy .

Methodological Considerations

  • Synthetic Challenges : The furan and pyrrolidine moieties may exhibit steric hindrance during cyclization. Mitigate this by using bulky base catalysts (e.g., DBU) or stepwise protection/deprotection strategies .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and negative controls (DMSO vehicle) to ensure assay validity .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) in detail, as minor variations can significantly impact outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.